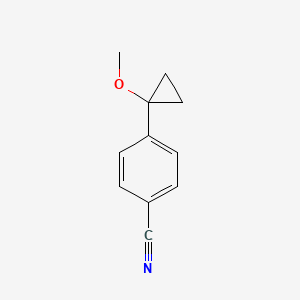
Ethyl 6-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)picolinate is a heterocyclic compound that contains a thiazole ring and a picolinate ester. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of Ethyl 6-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)picolinate typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with ethyl 6-bromopicolinate under appropriate conditions to yield the final product . Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
Ethyl 6-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)picolinate can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 6-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)picolinate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Ethyl 6-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)picolinate can be compared with other similar compounds, such as:
Ethyl 6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)picolinate: This compound has similar structural features but with ethoxy groups instead of methoxy groups, which may affect its biological activity and chemical reactivity.
Thiazole derivatives: Other thiazole derivatives with different substituents on the thiazole ring can exhibit varying biological activities and properties.
Properties
Molecular Formula |
C19H18N2O4S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 6-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]pyridine-2-carboxylate |
InChI |
InChI=1S/C19H18N2O4S/c1-4-25-19(22)14-7-5-6-13(20-14)15-11-26-18(21-15)12-8-9-16(23-2)17(10-12)24-3/h5-11H,4H2,1-3H3 |
InChI Key |
AKYMEMNLVYDVEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C2=CSC(=N2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(Bromomethyl)-2-[(dimethylcarbamoyl)oxy]phenyl]-N,N,N-trimethylmethanaminium Bromide](/img/structure/B15332924.png)




![6-Bromobenzo[b]thiophene-2-carboximidamide](/img/structure/B15332956.png)

![2-(2-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15332969.png)

![3-[3,4-Bis(benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B15332976.png)

![N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine](/img/structure/B15332996.png)

